1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one
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Overview
Description
1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one is a compound that belongs to the class of chalcones, which are known for their diverse biological activities
Mechanism of Action
Target of Action
It is known that chalcones, a class of compounds to which this compound belongs, have diverse biological efficiency .
Mode of Action
It’s known that chalcones interact with their targets through various mechanisms, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .
Biochemical Pathways
Chalcones are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 21629900, which could influence its bioavailability .
Result of Action
Chalcones, a class of compounds to which this compound belongs, have been authenticated with diverse biological efficiency including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of chalcones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing acetophenone with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Known for its antimicrobial and anti-inflammatory activities.
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide: Studied for its potential use in chemotherapy.
Uniqueness
1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one stands out due to its unique combination of a phenyl group, thiophene ring, and thioxo group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-phenyl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c14-11(10-5-2-1-3-6-10)9-12(15)13-7-4-8-16-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXMTUMRMNKWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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